5-Feruloylquinic acid

Description

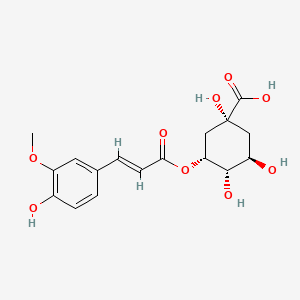

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 5-Feruloylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 5-Feruloylquinic acid (5-FQA), a bioactive phenolic compound of significant interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. This document details the quantitative distribution of 5-FQA across various plant species, outlines experimental protocols for its extraction and analysis, and illustrates its engagement with key cellular signaling pathways.

Natural Occurrence and Distribution of this compound

This compound is a hydroxycinnamic acid derivative synthesized in a variety of plants, where it plays a role in defense mechanisms and contributes to their sensory and nutritional qualities. It is an ester formed from ferulic acid and quinic acid. The concentration of 5-FQA varies considerably among different plant species and even between different parts of the same plant.

Major Dietary and Botanical Sources

The primary natural sources of 5-FQA are coffee beans, certain fruits, and medicinal herbs. Green coffee beans, particularly of the Coffea canephora (Robusta) variety, are a rich source, with 5-FQA comprising a significant portion of their total chlorogenic acid content.[1] Other notable sources include loquat fruits (Eriobotrya japonica), aronia berries (Aronia melanocarpa), and various medicinal plants.[1][2]

Quantitative Analysis of this compound in Natural Sources

The following tables summarize the quantitative data for 5-FQA content in various natural sources, compiled from multiple scientific studies. These values can vary based on factors such as cultivar, geographical origin, ripeness, and processing methods.

Table 1: this compound Content in Fruits

| Fruit | Plant Part | Concentration (mg/g Dry Weight) | Reference |

| Loquat (Eriobotrya japonica) | Peel | 0.13 - 0.98 | [2] |

| Loquat (Eriobotrya japonica) | Pulp | 0.13 - 0.98 | [2] |

| Loquat (Eriobotrya japonica var. Navela) | Juice | 6.67 ± 0.73 |

Table 2: this compound Content in Coffee Beans

| Coffee Type | Bean State | Concentration | Reference |

| Coffea canephora (Robusta) | Green | 10-15% of total Chlorogenic Acids | |

| General | Green | ~1% of dry beans |

Table 3: this compound Content in Medicinal Plants

| Plant Species | Concentration (mg/100g Dry Weight) | Reference |

| Ilex paraguariensis (Green) | 159 | |

| Pimpinella anisum | 2.6 |

Experimental Protocols for Extraction and Quantification

Accurate determination of 5-FQA content requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the quantification of 5-FQA in plant matrices.

Extraction of this compound

A general protocol for the extraction of 5-FQA from plant material is outlined below. Optimization of parameters such as solvent composition, temperature, and extraction time may be necessary for different plant matrices.

Experimental Workflow for Extraction

Caption: A generalized workflow for the extraction of this compound from plant samples.

Detailed Methodology:

-

Sample Preparation: Fresh plant material is washed and dried (e.g., in an air circulation oven at 60°C) to a constant weight. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered sample is extracted with a suitable solvent. A common solvent system is an aqueous solution of methanol (e.g., 40%). The ratio of solvent to sample should be optimized, and the extraction can be performed with agitation for a defined period.

-

Clarification: The extract is filtered through paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Protein Precipitation (if necessary): For extracts with high protein content, a precipitation step using Carrez solutions can be employed to prevent interference during chromatographic analysis. The mixture is agitated, allowed to stand, and then filtered.

-

Final Filtration: The clarified extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system to remove any remaining particulate matter.

Quantification by HPLC and LC-MS/MS

HPLC-UV Analysis:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a binary solvent system is common. For example, Solvent A: 1% formic acid in water, and Solvent B: acetonitrile. The gradient is programmed to achieve optimal separation of phenolic compounds.

-

Detection: A UV detector set at 325 nm is suitable for the detection of chlorogenic acids, including 5-FQA.

-

Quantification: Quantification is performed by comparing the peak area of 5-FQA in the sample to a calibration curve generated using a pure standard of this compound.

LC-MS/MS Analysis:

For more sensitive and selective quantification, LC-MS/MS is employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for 5-FQA. The precursor ion [M-H]⁻ for 5-FQA is m/z 367.

Involvement in Cellular Signaling Pathways

This compound, partly through its ferulic acid moiety, is known to modulate several key signaling pathways involved in cellular health and disease. Its antioxidant and anti-inflammatory effects are attributed to its ability to interact with these pathways.

SIRT1 Activation Pathway

This compound has been identified as a potential activator of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and longevity.

Caption: 5-FQA activates SIRT1, leading to a cascade of protective cellular responses.

Activation of SIRT1 by compounds like 5-FQA can lead to the deacetylation of various downstream targets, promoting cellular stress resistance, reducing inflammation via inhibition of the NF-κB pathway, and enhancing mitochondrial function.

Antioxidant Signaling Pathway

The antioxidant properties of 5-FQA are mediated through its ability to scavenge free radicals directly and to upregulate endogenous antioxidant defense systems, partly through the Nrf2 pathway.

Caption: 5-FQA provides antioxidant effects by direct ROS scavenging and Nrf2 pathway activation.

Anti-inflammatory Signaling Pathway

This compound and its metabolite, ferulic acid, have demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.

Caption: 5-FQA exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

By inhibiting the activation of NF-κB, 5-FQA can suppress the expression of pro-inflammatory cytokines and mediators, thereby mitigating inflammatory responses.

This technical guide provides a foundational understanding of this compound from its natural origins to its potential mechanisms of action. Further research into its bioavailability, metabolism, and efficacy in preclinical and clinical models is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Biosynthetic Pathway of 5-Feruloylquinic Acid in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Feruloylquinic acid (5-FQA), a prominent member of the hydroxycinnamic acid ester family, is a significant secondary metabolite in various plant species, notably in coffee beans. This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-FQA in plants. It delineates the enzymatic steps, key intermediates, and regulatory aspects of this pathway. Furthermore, this document presents quantitative data on enzyme kinetics, detailed experimental protocols for the extraction, quantification, and enzymatic analysis of 5-FQA and its precursors, and visual representations of the biochemical cascade. This guide is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery, facilitating a deeper understanding and further investigation into the metabolism and potential applications of this bioactive compound.

Introduction

This compound (5-FQA) is a natural phenolic compound formed through the esterification of ferulic acid and quinic acid. As a type of chlorogenic acid, 5-FQA exhibits a range of biological activities, including antioxidant properties[1]. Its presence in dietary sources, such as coffee, has prompted significant interest in its biosynthetic origins and potential pharmacological applications[2][3]. Understanding the intricate enzymatic machinery responsible for the synthesis of 5-FQA is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems. This guide provides a detailed technical examination of the core biosynthetic pathway leading to 5-FQA.

The Biosynthetic Pathway of this compound

The biosynthesis of 5-FQA is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be broadly divided into two main stages: the synthesis of the precursor, feruloyl-CoA, and the subsequent esterification of feruloyl-CoA with quinic acid.

Synthesis of Feruloyl-CoA

The formation of feruloyl-CoA begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with Coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

p-Coumaroyl-CoA to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated at the 3-position to produce caffeoyl-CoA. This step is mediated by p-Coumaroyl-Shikimate/Quinate 3'-Hydroxylase (C3'H) , which acts on p-coumaroyl-shikimate or p-coumaroyl-quinate, followed by the action of Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) to release caffeoyl-CoA.

-

Caffeoyl-CoA to Feruloyl-CoA: The final step in the synthesis of the feruloyl moiety is the methylation of the 3-hydroxyl group of caffeoyl-CoA. This reaction is catalyzed by Caffeoyl-CoA O-Methyltransferase (CCOAOMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce feruloyl-CoA. CCoAOMT plays a crucial role in lignin biosynthesis and the production of feruloylated compounds in plants[4][5].

Esterification to form this compound

The final step in the biosynthesis of 5-FQA is the transfer of the feruloyl group from feruloyl-CoA to the 5-hydroxyl group of quinic acid. This esterification is catalyzed by Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT) . HQT is a member of the BAHD family of acyltransferases and can utilize various hydroxycinnamoyl-CoAs as acyl donors and quinic acid as the acceptor.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Caffeoyl-CoA O-Methyltransferase (CCOAOMT)

| Plant Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| Populus tremuloides | Caffeoyl-CoA | 2.5 | 138 | Tsai et al., 1998 |

| Zea mays | Caffeoyl-CoA | 6.1 | 1,167 | Guillaumie et al., 2007 |

| Petroselinum crispum | Caffeoyl-CoA | 1.5 | 5,830 | Schmitt et al., 1991 |

Table 2: Kinetic Parameters of Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT) and Related Enzymes

| Enzyme | Plant Species | Acyl Donor | Acyl Acceptor | Km (µM) | Reference |

| HQT | Nicotiana tabacum | Caffeoyl-CoA | Quinic Acid | 25 | Niggeweg et al., 2004 |

| HQT | Solanum lycopersicum | Caffeoyl-CoA | Quinic Acid | 13 | Moglia et al., 2014 |

| HCT | Physcomitrella patens | p-Coumaroyl-CoA | Shikimate | 220 | Renault et al., 2017 |

| HCT | Physcomitrella patens | p-Coumaroyl-CoA | Quinate | 9400 | Renault et al., 2017 |

| FHT | Arabidopsis thaliana | Feruloyl-CoA | 16-Hydroxypalmitic acid | 11.7 | Gou et al., 2009 |

Experimental Protocols

Extraction of Feruloylquinic Acids from Plant Material

This protocol describes a general method for the extraction of chlorogenic acids, including 5-FQA, from plant tissues for subsequent HPLC analysis.

Materials:

-

Fresh or lyophilized plant tissue

-

80% (v/v) aqueous methanol

-

Mortar and pestle or homogenizer

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC vials

Procedure:

-

Weigh approximately 100 mg of finely ground plant tissue.

-

Add 1.5 mL of 80% methanol to the sample.

-

Homogenize the sample using a mortar and pestle or a mechanical homogenizer for 2-3 minutes.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the extract at 13,000 rpm for 15 minutes.

-

Collect the supernatant and transfer it to a clean tube.

-

Repeat the extraction process (steps 2-5) on the pellet to ensure complete extraction.

-

Pool the supernatants.

-

Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extract at -20°C until HPLC analysis.

HPLC Method for Quantification of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of 5-FQA.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 Series or equivalent, equipped with a diode array detector (DAD).

-

Column: Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm particle size, or equivalent reverse-phase C18 column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 42% B

-

35-38 min: Isocratic at 42% B

-

38-40 min: Return to 5% B

-

40-45 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 325 nm.

Procedure:

-

Prepare a standard stock solution of 5-FQA of known concentration in methanol.

-

Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.

-

Inject the filtered plant extracts.

-

Identify the 5-FQA peak in the chromatogram based on its retention time compared to the standard.

-

Quantify the amount of 5-FQA in the samples by comparing the peak area to the calibration curve.

Enzyme Assay for Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT)

This protocol describes an in vitro assay to measure the activity of HQT using feruloyl-CoA and quinic acid as substrates.

Materials:

-

Purified recombinant HQT enzyme or plant protein extract

-

Feruloyl-CoA

-

Quinic acid

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

50% (v/v) Acetonitrile

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM Quinic acid

-

100 µM Feruloyl-CoA

-

Appropriate amount of HQT enzyme (e.g., 1-5 µg of purified protein)

-

-

Initiate the reaction by adding the enzyme to the mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 50% acetonitrile.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (using the method described in section 4.2) to quantify the amount of 5-FQA produced.

-

Calculate the enzyme activity based on the rate of product formation.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for 5-FQA analysis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process deeply integrated within the broader phenylpropanoid pathway in plants. The key enzymes, Caffeoyl-CoA O-Methyltransferase (CCOAOMT) and Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT), play pivotal roles in the formation of the feruloyl moiety and its subsequent esterification to quinic acid. This technical guide has provided a detailed overview of this pathway, along with quantitative data and standardized protocols for its study. Further research, particularly in elucidating the specific kinetic properties of HQT with feruloyl-CoA and the regulatory mechanisms governing the expression of the biosynthetic genes, will be essential for advancing our ability to manipulate the production of this valuable bioactive compound. The methodologies and data presented herein offer a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans. | Semantic Scholar [semanticscholar.org]

- 3. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeoyl-CoA 3-O-methyltransferase gene family in jute: Genome-wide identification, evolutionary progression and transcript profiling under different quandaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum [frontiersin.org]

An In-depth Technical Guide to the Biological Activities of 5-Feruloylquinic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloylquinic acids (FQAs) are a class of phenolic compounds formed by the esterification of ferulic acid and quinic acid. As isomers of the more broadly studied chlorogenic acids, FQAs are gaining attention for their potential therapeutic applications. Found in various plant sources, including coffee beans, fruits, and vegetables, these compounds exhibit a range of biological activities, primarily attributed to their antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of three key isomers: 3-O-feruloylquinic acid (3-FQA), 4-O-feruloylquinic acid (4-FQA), and 5-O-feruloylquinic acid (5-FQA). This document summarizes quantitative data on their antioxidant, anti-inflammatory, and neuroprotective effects, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Core Biological Activities: A Quantitative Overview

The biological efficacy of FQA isomers is fundamentally linked to their chemical structure, which influences their ability to scavenge free radicals and modulate cellular signaling pathways. The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of 5-feruloylquinic acid and its isomers. It is important to note that the data presented is compiled from various studies, and direct comparison between isomers should be approached with caution due to potential variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of FQA isomers is a cornerstone of their biological function, enabling them to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. This activity is commonly assessed using various in vitro assays.

Table 1: Antioxidant Activity of 3-O-Feruloylquinic Acid

| Assay | IC50 Value (mg/mL) | Reference |

| DPPH Radical Scavenging | 0.06 | [1] |

| ABTS Radical Scavenging | 0.017 | [1] |

| Hydroxyl Radical Scavenging | 0.49 | [1] |

Table 2: Comparative Antioxidant Activity of 5-O-Feruloylquinic Acid (5-FQA) and 5-O-Caffeoylquinic Acid (5-CQA)

| Compound | Hydroperoxyl Radical Scavenging Rate Constant (M⁻¹s⁻¹) | Reference |

| 5-FQA | 4.10 x 10⁴ | [2][3] |

| 5-CQA | 2.09 x 10⁶ |

Note: Data for 3-FQA and 4-FQA in direct comparison with 5-FQA is limited in the reviewed literature.

Anti-inflammatory Activity

FQA isomers have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of 3-O-Feruloylquinic Acid in LPS-Stimulated RAW 264.7 Macrophages

| Effect | Concentration | Reference |

| Inhibition of NO production | 1-400 µg/mL | |

| Inhibition of IL-1β mRNA expression | 1-400 µg/mL | |

| Inhibition of IL-6 mRNA expression | 1-400 µg/mL | |

| Inhibition of iNOS mRNA expression | 1-400 µg/mL | |

| Inhibition of COX-2 mRNA expression | 1-400 µg/mL | |

| Inhibition of NF-κB mRNA expression | 1-400 µg/mL |

Neuroprotective Activity

The neuroprotective effects of FQA isomers are linked to their ability to counteract oxidative stress and modulate signaling pathways crucial for neuronal survival. While direct comparative studies are scarce, research on ferulic acid and its derivatives provides insights into their potential. Ferulic acid has been shown to protect PC12 neuronal cells from hypoxia-induced damage by increasing cell viability and reducing the release of lactate dehydrogenase (LDH).

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of feruloylquinic acid isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve the FQA isomer in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with varying concentrations of the FQA isomer solution. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the FQA isomer.

DPPH radical scavenging assay workflow.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This cell-based assay is used to assess the anti-inflammatory properties of compounds by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The anti-inflammatory potential of a compound is determined by its ability to inhibit the production of these mediators.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the FQA isomer for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add MTT solution to the cells and incubate.

-

Solubilize the resulting formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance to assess cell viability and rule out cytotoxic effects of the tested compound.

-

Workflow for assessing anti-inflammatory activity.

Neuroprotection Assay in PC-12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, exhibit neuronal characteristics and are a common model for neuroprotective studies. Oxidative stress is induced by agents like hydrogen peroxide (H₂O₂), leading to cell damage and apoptosis. A neuroprotective compound will mitigate this damage and improve cell survival.

Protocol:

-

Cell Culture: Culture PC-12 cells in an appropriate medium.

-

Cell Seeding: Seed the cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with different concentrations of the FQA isomer for a specified time (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic agent such as H₂O₂ for a defined period to induce oxidative stress.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to the cells and incubate.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

-

Measurement of Lactate Dehydrogenase (LDH) Release:

-

Collect the cell culture medium.

-

Measure the activity of LDH in the medium using a commercially available kit. Increased LDH release is an indicator of cell membrane damage.

-

-

Apoptosis Assessment (e.g., Caspase-3 Activity Assay):

-

Lyse the cells and measure the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric assay kit.

-

Workflow for assessing neuroprotective activity.

Molecular Mechanisms and Signaling Pathways

The biological activities of feruloylquinic acid isomers are mediated through the modulation of several key intracellular signaling pathways. While research specifically on FQA isomers is ongoing, the well-documented mechanisms of ferulic acid and other chlorogenic acids provide a strong basis for understanding their likely modes of action.

Keap1-Nrf2 Signaling Pathway (Antioxidant Response)

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Mechanism: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like FQAs, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage. It has been proposed that feruloylquinic acids can activate the Nrf2 pathway, contributing to their neuroprotective effects.

Activation of the Keap1-Nrf2 pathway by FQAs.

NF-κB Signaling Pathway (Anti-inflammatory Response)

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Ferulic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

Inhibition of the NF-κB pathway by FQAs.

PI3K/Akt Signaling Pathway (Neuroprotection)

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis.

Mechanism: Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate several pro-apoptotic proteins, such as Bad, and activate anti-apoptotic proteins, ultimately promoting cell survival. Ferulic acid has been shown to exert neuroprotective effects by modulating this pathway, suggesting that FQA isomers may also act through this mechanism to protect neuronal cells from damage.

Modulation of the PI3K/Akt pathway by FQAs.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its isomers, 3-FQA and 4-FQA, are promising bioactive compounds with significant antioxidant, anti-inflammatory, and neuroprotective potential. Their mechanisms of action appear to be multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways such as Keap1-Nrf2, NF-κB, and PI3K/Akt.

However, a significant gap in the current research is the lack of direct, comparative studies on the biological activities of the three main FQA isomers. Such studies are crucial for understanding the structure-activity relationships and for identifying the most potent isomer for potential therapeutic development. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the antioxidant, anti-inflammatory, and neuroprotective activities of 3-FQA, 4-FQA, and 5-FQA under standardized experimental conditions.

-

Isomer-Specific Mechanistic Studies: Elucidating the specific signaling pathways modulated by each isomer to understand any differences in their mechanisms of action.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of diseases associated with oxidative stress, inflammation, and neurodegeneration.

A deeper understanding of the distinct biological profiles of each this compound isomer will be instrumental in unlocking their full therapeutic potential for the development of novel drugs and nutraceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Feruloylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 5-Feruloylquinic acid (5-FQA), a significant phenolic compound with noted biological activities. This document outlines key quantitative spectroscopic data, detailed experimental protocols for its analysis, and visual representations of its chemical structure and analytical workflow.

Core Spectroscopic Data

The unequivocal identification of this compound relies on a combination of spectroscopic techniques, each providing unique structural insights. The data presented below has been compiled from various analytical studies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₉ |

| Molecular Weight | 368.34 g/mol |

| CAS Number | 40242-06-6 |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| 219, 236, 326 | Methanol |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, Methanol-d4)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Moiety | |||

| H-2ax | 2.21 | dd | 13.5, 8.5 |

| H-2eq | 2.09 | m | |

| H-3 | 3.86 | dd | 8.5, 3.0 |

| H-4 | 4.17 | dd | 7.0, 3.0 |

| H-5 | 5.34 | m | |

| H-6ax | 2.15 | m | |

| H-6eq | 2.30 | dd | 14.0, 4.0 |

| Feruloyl Moiety | |||

| H-2' | 7.18 | d | 2.0 |

| H-5' | 6.81 | d | 8.0 |

| H-6' | 7.07 | dd | 8.0, 2.0 |

| H-7' (α) | 6.38 | d | 16.0 |

| H-8' (β) | 7.61 | d | 16.0 |

| OCH₃ | 3.88 | s |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, Methanol-d4)

| Atom No. | Chemical Shift (δ, ppm) |

| Quinic Acid Moiety | |

| 1 (C=O) | 178.1 |

| 2 | 38.4 |

| 3 | 73.1 |

| 4 | 71.9 |

| 5 | 72.8 |

| 6 | 36.9 |

| Feruloyl Moiety | |

| 1' | 127.8 |

| 2' | 111.5 |

| 3' | 149.2 |

| 4' | 150.7 |

| 5' | 116.4 |

| 6' | 124.2 |

| 7' (α) | 115.3 |

| 8' (β) | 147.2 |

| 9' (C=O) | 168.6 |

| OCH₃ | 56.4 |

Table 4: Mass Spectrometry Data (Negative Ion Mode)

| Ion | m/z | Description |

| [M-H]⁻ | 367 | Precursor Ion |

| [M-H-162]⁻ | 205 | Loss of Feruloyl Moiety |

| [Quinic acid-H]⁻ | 191 | Deprotonated Quinic Acid |

| [Ferulic acid-H]⁻ | 193 | Deprotonated Ferulic Acid |

| [Quinic acid-H-H₂O]⁻ | 173 | Dehydrated Deprotonated Quinic Acid |

| [Ferulic acid-H-CH₃]⁻ | 178 | Loss of methyl group from ferulic acid fragment |

| [Ferulic acid-H-CO₂]⁻ | 149 | Decarboxylation of ferulic acid fragment |

| [C₆H₅O₂]⁻ | 109 | Fragment from Feruloyl Moiety |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Sample Preparation

For optimal results, this compound should be of high purity. If isolated from a natural source, purification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) is recommended. The purified compound should be dried under vacuum to remove residual solvents.

UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade methanol.

-

Procedure:

-

Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Use methanol as the blank reference.

-

Scan the sample from 200 to 400 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

-

Solvent: Methanol-d4 (CD₃OD).

-

Procedure:

-

Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of methanol-d4 in an NMR tube.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard. A larger number of scans will be required compared to the ¹H spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.

-

Process the data using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak of methanol-d4 (¹H: 3.31 ppm; ¹³C: 49.0 ppm).

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like 5-FQA.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC column for separation from any potential impurities.

-

Acquire a full scan mass spectrum to determine the accurate mass of the deprotonated molecule [M-H]⁻.

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 367) and fragmenting it to obtain a characteristic fragmentation pattern. Varying the collision energy can provide more detailed fragmentation information.

-

Analyze the resulting mass spectra to identify the characteristic fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the chemical structure of this compound.

A Comprehensive Technical Guide to the Chemical Synthesis of 5-O-feruloylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary chemical synthesis routes for 5-O-feruloylquinic acid, a significant natural product found in sources like coffee beans, known for its antioxidant properties. The following sections detail two prominent synthetic strategies: a convergent synthesis featuring a Knoevenagel condensation and a linear approach involving the esterification of a protected quinic acid derivative. This document offers comprehensive experimental protocols, quantitative data, and workflow visualizations to aid in the replication and further investigation of these synthetic pathways.

Introduction

5-O-feruloylquinic acid, a member of the chlorogenic acid family, is an ester formed between ferulic acid and quinic acid. Its biological activities, including antioxidant, anti-inflammatory, and potential roles in glucose metabolism, have made it a compound of interest for the pharmaceutical and nutraceutical industries. The chemical synthesis of 5-O-feruloylquinic acid is crucial for obtaining pure standards for research, enabling the exploration of its therapeutic potential, and for the synthesis of its metabolites and analogs.[1][2] This guide will focus on two effective methods for its synthesis.

Synthetic Strategies

Two principal routes for the chemical synthesis of 5-O-feruloylquinic acid have been established, each with its own advantages. The first is a 6-step convergent synthesis highlighted by a Knoevenagel condensation, offering a flexible approach to chlorogenic acid analogs.[1][3] The second is a more traditional linear synthesis involving the selective protection of quinic acid, followed by esterification and deprotection, which has been reported to achieve a higher overall yield.[4]

Route 1: Convergent Synthesis via Knoevenagel Condensation

This elegant 6-step synthesis, developed by Smarrito et al., begins with commercially available quinic acid and vanillin. A key feature of this route is the late-stage formation of the feruloyl moiety's double bond via a Knoevenagel condensation, which avoids harsh conditions on the sensitive chlorogenic acid skeleton. The synthesis of 5-O-feruloylquinic acid methyl ester was also optimized using this route, achieving a higher overall yield.

Experimental Workflow:

Quantitative Data Summary:

| Step | Product | Starting Material(s) | Reagents | Yield |

| 1 | Lactone (7) | (-)-Quinic Acid | p-TsOH, Toluene | 95% |

| 2 | Benzyl Ester (8a) | Lactone (7) | NaOH, Cs2CO3, BnBr | 94% (2 steps) |

| 3 | Malonate (9a) | Benzyl Ester (8a) | Meldrum's acid | 92% |

| 4 | Protected 5-O-feruloylquinic acid benzyl ester (10a) | Malonate (9a), Vanillin (4) | Piperidine | 30% |

| 5 | 5-O-feruloylquinic acid (1) | Protected 5-O-feruloylquinic acid benzyl ester (10a) | H2 (1 atm), 10% Pd/C | 70% |

| Overall | 19% |

Detailed Experimental Protocols:

-

Step 1: Synthesis of Lactone (7)

-

A solution of (-)-quinic acid (1 equivalent) and p-toluenesulfonic acid monohydrate (0.1 equivalent) in toluene is refluxed for 16 hours with a Dean-Stark trap. The solvent is then evaporated under reduced pressure to yield the crude lactone (7), which is used in the next step without further purification.

-

-

Step 2: Synthesis of Benzyl Ester (8a)

-

To a solution of lactone (7) (1 equivalent) in a THF-water mixture (1:1), sodium hydroxide (1.1 equivalents) is added. After stirring for 2 hours at room temperature, the THF is removed under reduced pressure. The aqueous solution is then lyophilized. The resulting solid is dissolved in DMF, and cesium carbonate (0.5 equivalents) and benzyl bromide (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours. After work-up, the benzyl ester (8a) is obtained.

-

-

Step 3: Synthesis of Malonate (9a)

-

A solution of benzyl ester (8a) (1 equivalent) and Meldrum's acid (1.5 equivalents) in toluene is refluxed for 4 hours. The solvent is evaporated, and the crude product is purified by column chromatography to give the malonate (9a).

-

-

Step 4: Knoevenagel Condensation to form Protected 5-O-feruloylquinic acid benzyl ester (10a)

-

To a solution of malonate (9a) (1 equivalent) and vanillin (4) (1.2 equivalents) in ethanol, piperidine (2 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the protected product (10a).

-

-

Step 5: Deprotection to 5-O-feruloylquinic acid (1)

-

The protected benzyl ester (10a) (1 equivalent) is dissolved in THF, and 10% palladium on charcoal is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration, and the solvent is evaporated to afford 5-O-feruloylquinic acid (1).

-

Route 2: Linear Synthesis via Esterification of Protected Quinic Acid

This synthetic approach, reported by Dokli et al., involves the strategic protection of the hydroxyl groups of quinic acid to allow for selective esterification at the C-5 position. This method achieves a higher overall yield of 45% for 5-O-feruloylquinic acid.

Experimental Workflow:

Quantitative Data Summary:

| Step | Product | Starting Material(s) | Reagents | Yield |

| 1 & 2 | Protected Methyl Quinate (16) | (-)-Quinic Acid (7) | (±)-10-CSA, MeOH; 2,2,3,3-tetramethoxybutane, CSA | 76% (from 7) |

| 3 | Ester (17) | Protected Methyl Quinate (16), Acyl Chloride (6) | Pyridine, CH2Cl2, DMAP | 86% |

| 4 | 5-O-feruloylquinic acid (3) | Ester (17) | 1 M aq. HCl, THF | 61% |

| Overall | 45% |

Detailed Experimental Protocols:

-

Preparation of 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride (6)

-

Ferulic acid (4) is first acetylated with acetic anhydride in pyridine. The resulting acetylated ferulic acid is then treated with oxalyl chloride in dichloromethane to yield the acyl chloride (6).

-

-

Step 1 & 2: Synthesis of Protected Methyl Quinate (16)

-

(-)-Quinic acid (7) is converted to its methyl ester (14) by refluxing in methanol with (±)-10-camphorsulfonic acid (CSA).

-

The vicinal diequatorial hydroxyls at C-3 and C-4 of the methyl ester (14) are then selectively protected with 2,2,3,3-tetramethoxybutane in the presence of CSA and trimethyl orthoformate to give the butane 2,3-bisacetal (BBA) protected methyl quinate (16).

-

-

Step 3: Esterification to form Ester (17)

-

The protected methyl quinate (16) (1 equivalent) is dissolved in a mixture of pyridine and dichloromethane. 4-Dimethylaminopyridine (DMAP) is added, followed by the 3-(4-acetoxy-3-methoxyphenyl)-acryloyl chloride (6) (1.8 equivalents). The reaction is stirred at room temperature to provide the ester (17).

-

-

Step 4: Deprotection to 5-O-feruloylquinic acid (3)

-

All protecting groups of the ester (17) are removed using 1 M aqueous hydrochloric acid in tetrahydrofuran (4:1) at room temperature to afford 5-O-feruloylquinic acid (3).

-

Purification and Characterization

The final product, 5-O-feruloylquinic acid, and its intermediates are typically purified using chromatographic techniques such as column chromatography on silica gel. Recrystallization can also be employed for the final purification of the crystalline product.

Characterization of the synthesized compounds is achieved through standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and all intermediates.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Conclusion

This guide has detailed two robust and reproducible synthetic routes for 5-O-feruloylquinic acid. The convergent synthesis via Knoevenagel condensation offers flexibility for the synthesis of various analogs, while the linear synthesis through esterification of a protected quinic acid provides a higher overall yield. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development, facilitating further investigation into the properties and applications of this important biomolecule.

References

- 1. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 5-O-Feruloylquinic acid | CAS:40242-06-6 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. A novel efficient and versatile route to the synthesis of 5-O-feruloylquinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Antioxidant mechanism of 5-Feruloylquinic acid.

An In-Depth Technical Guide to the Antioxidant Mechanisms of 5-Feruloylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (5-FQA), a prominent hydroxycinnamic acid derivative found in sources such as coffee beans, exhibits significant antioxidant potential. This technical guide provides a comprehensive overview of the known and putative antioxidant mechanisms of 5-FQA, intended for researchers, scientists, and professionals in drug development. The document synthesizes available data on its direct radical scavenging activities and its potential role in modulating key cellular signaling pathways involved in the oxidative stress response. While direct experimental evidence for some of 5-FQA's cellular effects is still emerging, this guide draws upon data from closely related compounds, such as ferulic acid and 5-caffeoylquinic acid (5-CQA), to propose likely mechanisms of action. This guide also includes detailed experimental protocols and visual workflows to facilitate further research in this area.

Data Presentation: Quantitative Antioxidant Activity of this compound

The antioxidant capacity of 5-FQA has been quantified through various in vitro assays. The following table summarizes the available data on its direct radical scavenging and enzyme inhibitory activities. It is important to note that quantitative data for 5-FQA in several common antioxidant assays (e.g., FRAP, ABTS, ORAC) are not extensively reported in the literature for the pure compound.

| Assay Type | Target Species/Radical | Method | Result (IC50 or other) | Reference(s) |

| Radical Scavenging | DPPH Radical | Spectrophotometry | ~9 µM | [1][2] |

| Superoxide Anion Radical | Cell-free assay | ~36 µM | [1][2] | |

| Hydroperoxyl Radical | Density Functional Theory (DFT) | Higher rate constants than Trolox and BHT | [3] | |

| Enzyme Inhibition | Xanthine Oxidase (XO) | Molecular Docking & Dynamics | Good affinity for the active site |

Note: The data for hydroperoxyl radical scavenging and xanthine oxidase inhibition are based on computational studies and indicate a strong potential for these activities.

Core Antioxidant Mechanisms of this compound

The antioxidant effects of 5-FQA can be broadly categorized into direct and indirect mechanisms.

Direct Antioxidant Mechanisms

Direct mechanisms involve the immediate neutralization of reactive oxygen species (ROS) and other free radicals through electron or hydrogen atom donation.

-

Radical Scavenging: 5-FQA possesses multiple hydroxyl groups on its phenolic and quinic acid moieties, which can donate hydrogen atoms to stabilize free radicals. It has demonstrated efficacy in scavenging DPPH and superoxide anion radicals in cell-free assays. Computational studies further support its potent activity against hydroperoxyl radicals, with reaction rate constants exceeding those of common antioxidants like Trolox and BHT. The primary mechanisms for its scavenging activity are believed to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Enzyme Inhibition: 5-FQA is a potential inhibitor of xanthine oxidase (XO), an enzyme that generates superoxide radicals and hydrogen peroxide during purine metabolism. Molecular modeling studies have shown that 5-FQA can bind effectively to the active site of XO, suggesting a role in reducing ROS production from this enzymatic source.

Indirect (Cellular) Antioxidant Mechanisms

Indirect mechanisms involve the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant defenses and the suppression of pro-oxidant and inflammatory processes. While direct experimental evidence for 5-FQA is limited in this area, the activities of its constituent part, ferulic acid, and its close structural analog, 5-caffeoylquinic acid (5-CQA), provide strong indications of its likely cellular targets.

-

Nrf2/ARE Pathway Activation (Putative): The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes. It is plausible that 5-FQA, similar to 5-CQA, can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.

References

The Role of 5-Feruloylquinic Acid in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated and multi-layered defense system to protect themselves from a myriad of biotic threats, including pathogenic microorganisms and herbivorous insects. A key component of this defense arsenal is the production of a diverse array of secondary metabolites. Among these, phenolic compounds play a crucial role in both pre-formed and inducible defense responses. 5-Feruloylquinic acid (5-FQA), a hydroxycinnamic acid derivative, is emerging as a significant player in these complex defensive interactions. This technical guide provides an in-depth exploration of the role of 5-FQA in plant defense, detailing its biosynthesis, its function in signaling pathways, and its direct and indirect effects on pathogens and herbivores.

5-FQA is an ester formed from ferulic acid and quinic acid, and is a prominent member of the chlorogenic acid family.[1] These compounds are widely distributed in the plant kingdom and are known for their antioxidant properties.[1] In the context of plant defense, 5-FQA and related phenolic compounds contribute to the reinforcement of cell walls, act as direct antimicrobial and anti-herbivore agents, and function as signaling molecules in the intricate network of plant immune responses.[2][3][4] This guide will synthesize current research to provide a comprehensive overview for researchers and professionals in plant science and drug development.

Biosynthesis of this compound

The biosynthesis of 5-FQA is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. This pathway is activated in response to various biotic and abiotic stresses.

The synthesis of 5-FQA primarily involves the following key steps:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Formation of Chlorogenic Acid: The enzyme hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroylquinate. In tomato and other Solanaceous plants, the biosynthesis of chlorogenic acids is almost entirely dependent on the HQT pathway.

-

Hydroxylation to Caffeoylquinic Acid (Chlorogenic Acid): The p-coumaroyl moiety of p-coumaroylquinate is hydroxylated by p-coumarate 3'-hydroxylase (C3'H) to yield 5-caffeoylquinic acid (chlorogenic acid).

-

Methylation to Feruloylquinic Acid: Finally, the caffeoyl group is methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) or caffeic acid O-methyltransferase (COMT) to produce this compound.

The expression of genes encoding these biosynthetic enzymes, particularly PAL, C4H, 4CL, and HQT, is often upregulated in response to pathogen attack and herbivory, leading to an increased production of 5-FQA and other phenolic compounds at the site of stress.

Biosynthesis pathway of this compound.

Role in Plant Defense Signaling

5-FQA and other hydroxycinnamic acids are not just structural and defensive compounds; they also play a significant role as signaling molecules in the plant's immune network. Their accumulation can trigger and modulate various defense responses.

Interaction with Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

The plant immune system is largely regulated by two key phytohormones: salicylic acid (SA) and jasmonic acid (JA). The SA pathway is typically activated in response to biotrophic and hemibiotrophic pathogens, while the JA pathway is primarily induced by necrotrophic pathogens and herbivorous insects. These two pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense strategy to the specific attacker.

Phenolic compounds like 5-FQA are integral to this signaling crosstalk. The accumulation of hydroxycinnamic acids can be induced by both SA and JA signaling. Conversely, the buildup of these phenolic compounds can, in turn, influence the SA and JA pathways. For instance, the accumulation of phenolic compounds is a hallmark of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is typically mediated by SA.

Crosstalk between SA, JA, and 5-FQA in plant defense.

Direct and Indirect Defense Mechanisms

5-FQA contributes to plant defense through both direct and indirect mechanisms, targeting pathogens and herbivores.

Antimicrobial Activity

While direct evidence for the antimicrobial activity of 5-FQA is still emerging, its constituent, ferulic acid, has well-documented antifungal and antibacterial properties. Ferulic acid has been shown to be effective against the growth of the phytopathogenic fungus Botrytis cinerea. The presence of the feruloyl group in 5-FQA suggests a similar potential for antimicrobial activity. Phenolic compounds, in general, can disrupt microbial cell membranes, inhibit enzymes, and chelate essential metal ions.

Anti-herbivore Effects

The accumulation of phenolic compounds, including chlorogenic acids, is a common plant defense response to herbivory. These compounds can act as feeding deterrents or toxins to insects. Ferulic acid, a component of 5-FQA, has been shown to have insecticidal effects against the polyphagous pest Spodoptera litura, causing increased larval mortality and delayed development. The presence of 5-FQA in plant tissues can therefore contribute to reducing herbivore damage.

Cell Wall Reinforcement

The plant cell wall is the first line of defense against invading pathogens. Upon pathogen attack, the phenylpropanoid pathway is activated to produce lignin and other phenolic compounds that are incorporated into the cell wall. This process, known as lignification, strengthens the cell wall, making it more resistant to mechanical penetration and enzymatic degradation by pathogens. 5-FQA, as a product of the phenylpropanoid pathway, is a precursor for lignin biosynthesis and can also be cross-linked to cell wall polysaccharides, further enhancing its structural integrity.

Quantitative Data on this compound in Plant Defense

Metabolomic studies have begun to quantify the changes in phenolic compounds during plant-pathogen and plant-herbivore interactions. While data specifically for 5-FQA is still limited, studies on related hydroxycinnamic acids provide valuable insights into the magnitude of these responses.

| Plant Species | Stressor | Tissue | Compound | Fold Change/Concentration | Reference |

| Solanum lycopersicum (Tomato) | Ralstonia solanacearum | Roots & Stems | Hydroxycinnamic acids (general) | Increased accumulation | |

| Arabidopsis thaliana | Pseudomonas syringae | Leaves | Feruloylquinic acid isomers | Differentially accumulated | |

| Oryza sativa (Rice) | Herbivory | Leaves | Phenolic acids (general) | Significantly up-regulated |

Experimental Protocols

Extraction and Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of 5-FQA from plant tissue, based on methods for analyzing phenolic compounds.

1. Sample Preparation:

-

Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

2. Extraction:

-

Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a deuterated analog of a related phenolic acid).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with another 1 mL of 80% methanol and repeat the sonication and centrifugation steps.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Clean-up (Optional, for complex matrices):

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

4. UPLC-MS/MS Analysis:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the compounds, followed by a wash and re-equilibration step.

-

Mass Spectrometry: Use a tandem quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 5-FQA and the internal standard. For 5-FQA (m/z 367.1), characteristic transitions would include the loss of the quinic acid moiety (to m/z 193.0 for the feruloyl group) and the loss of water from the quinic acid (to m/z 179.0).

Workflow for 5-FQA extraction and analysis.

In Vitro Antimicrobial Bioassay (Broth Microdilution Method)

This protocol describes a general method to assess the direct antimicrobial activity of 5-FQA.

1. Preparation of Inoculum:

-

Culture the target microorganism (e.g., Botrytis cinerea, Pseudomonas syringae) in an appropriate liquid medium to the mid-logarithmic growth phase.

-

Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Preparation of Test Compound:

-

Prepare a stock solution of 5-FQA in a suitable solvent (e.g., DMSO or ethanol).

-

Perform serial dilutions of the stock solution in the growth medium in a 96-well microtiter plate.

3. Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (medium with inoculum and a known antimicrobial agent) and negative (medium with inoculum and solvent only) controls.

-

Incubate the plate under optimal growth conditions for the microorganism (e.g., 24-48 hours at 25°C).

4. Determination of Minimum Inhibitory Concentration (MIC):

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of 5-FQA that completely inhibits visible growth.

-

Optionally, use a viability indicator dye (e.g., resazurin) to aid in the determination.

Anti-herbivore Bioassay (Leaf Disc Choice Assay)

This protocol can be used to assess the antifeedant properties of 5-FQA against a generalist herbivore like Spodoptera litura.

1. Preparation of Leaf Discs:

-

Excise uniform leaf discs from a host plant (e.g., cabbage, cotton).

-

Prepare a solution of 5-FQA at various concentrations in a solvent with a surfactant.

-

Treat one half of the leaf discs with the 5-FQA solution and the other half with the solvent control. Allow the discs to air dry.

2. Bioassay Setup:

-

Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.

-

Introduce a single larva (e.g., third instar) of the test insect into the center of the Petri dish.

3. Data Collection:

-

After a set period (e.g., 24 hours), remove the larva.

-

Measure the area of each leaf disc consumed using an image analysis software.

-

Calculate an antifeedant index to quantify the preference.

Conclusion and Future Directions

This compound is a multifaceted molecule in the arsenal of plant defenses. Its biosynthesis via the phenylpropanoid pathway is tightly regulated and induced by both pathogen and herbivore pressure. While direct evidence is still accumulating, the known functions of its constituent, ferulic acid, and other related hydroxycinnamic acids strongly suggest that 5-FQA contributes to plant defense through direct antimicrobial and anti-herbivore activities, as well as by reinforcing the cell wall. Furthermore, its role as a signaling molecule, interacting with the key defense hormones salicylic acid and jasmonic acid, places it at a crucial juncture in the plant's immune response network.

For researchers in plant science, further elucidation of the specific signaling cascades involving 5-FQA and the identification of its protein targets will provide a deeper understanding of plant immunity. For professionals in drug development, the antimicrobial and anti-inflammatory properties of 5-FQA and its derivatives may offer promising leads for the development of new therapeutic agents. The continued exploration of the intricate roles of such plant-derived natural products holds significant potential for both agricultural and biomedical applications.

References

- 1. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]

- 3. The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Dichotomy of 5-Feruloylquinic Acid: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Feruloylquinic acid (5-FQA), a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found in various plant sources, most notably in green coffee beans.[1] As a derivative of both ferulic acid and quinic acid, 5-FQA has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of 5-FQA, presenting a comprehensive overview of its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Data Presentation: In Vitro vs. In Vivo Effects

The biological activities of this compound have been investigated through a variety of experimental models. The following tables summarize the key quantitative findings from both in vitro and in vivo studies to facilitate a comparative analysis of its effects.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound

| Assay Type | Target | Metric | Result | Source |

| DPPH Radical Scavenging | DPPH Radical | IC₅₀ | ~9 µM | [2] |

| Superoxide Anion Radical Scavenging | Superoxide Anion | IC₅₀ | ~36 µM | [2] |

| Tyrosinase Inhibition | Tyrosinase | - | Inhibits activity | [3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Metric | Result | Source |

| U937 | Lymphoma | IC₅₀ | 0.56 mM | [3] |

| KB | Oral Epidermal Cancer | IC₅₀ | 0.56 mM | |

| MCF-7 | Breast Cancer | IC₅₀ | 0.56 mM |

Table 3: In Vivo Anti-inflammatory and Neuroprotective Effects of Ferulic Acid and Quinic Acid (Compounds Structurally Related to 5-FQA)

| Study Type | Animal Model | Compound | Dosage | Key Findings | Source |

| Anti-inflammatory | Acetic acid-induced ulcerative colitis in rats | Ferulic Acid | 20, 40, and 60 mg/kg | Dose-dependent decrease in TNF-α and IL-1β levels. Upregulation of Nrf2, HO-1, and NQO1 expression at 60 mg/kg. | |

| Anti-inflammatory | Acetic acid-induced ulcerative colitis in rats | Quinic Acid | 10, 30, 60, and 100 mg/kg | Dose-dependent decrease in TNF-α and IL-1β levels. Upregulation of Nrf2, HO-1, and NQO1 expression at 60 and 100 mg/kg. | |

| Neuroprotection | Cerebral ischemia/reperfusion in rats | Ferulic Acid | Dose-dependent | Attenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress. |

Note: Data in Table 3 is for ferulic acid and quinic acid, the constituent parts of 5-FQA. Direct in vivo quantitative data for 5-FQA is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols used to assess the biological activities of 5-FQA and related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

-

Sample Preparation: 5-FQA is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the 5-FQA solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is then determined by plotting the percentage of scavenging against the concentration of 5-FQA.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., U937, KB, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of 5-FQA and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping: Animals are randomly divided into groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups (receiving different doses of 5-FQA).

-